3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
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Overview
Description
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile: is a chemical compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring with a nitrile and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclohexane ring are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl or cyclohexane compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may also modulate signaling pathways and metabolic processes, contributing to its overall activity.
Comparison with Similar Compounds
- 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(4-(difluoromethyl)phenyl)cyclohexanecarbonitrile
Comparison: Compared to similar compounds, 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For example, the 4-position trifluoromethyl group may enhance the compound’s stability and binding affinity compared to the 3- or 2-position.
Properties
CAS No. |
1956386-16-5 |
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Molecular Formula |
C14H12F3NO |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-10(4-6-11)13(9-18)7-1-2-12(19)8-13/h3-6H,1-2,7-8H2 |
InChI Key |
WJWMKKSFZOQAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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